molecular formula C6H12N2Si B12972165 3-(Trimethylsilyl)pyrazole

3-(Trimethylsilyl)pyrazole

Cat. No.: B12972165
M. Wt: 140.26 g/mol
InChI Key: MRAZYSAHIPFJGX-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)pyrazole is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. The trimethylsilyl group attached to the pyrazole ring enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Trimethylsilyl)pyrazole can be synthesized through several methods. One common approach involves the reaction of pyrazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high efficiency .

Another method involves the use of trimethylsilyl-protected hydrazines, which react with 1,3-dicarbonyl compounds to form the pyrazole ring. This method offers mild reaction conditions and good yields .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction between pyrazole and trimethylsilyl chloride is carried out under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-(Trimethylsilyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Scientific Research Applications

3-(Trimethylsilyl)pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules and enzyme inhibitors.

    Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 3-(Trimethylsilyl)pyrazole involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl group enhances its reactivity by stabilizing the intermediate species formed during chemical reactions. This stabilization allows for selective functionalization of the pyrazole ring, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trimethylsilyl)indazole
  • 3-(Trimethylsilyl)isoxazole
  • 3-(Trimethylsilyl)imidazole

Uniqueness

3-(Trimethylsilyl)pyrazole is unique due to its specific reactivity profile and the stability imparted by the trimethylsilyl group. This makes it particularly useful in reactions requiring selective functionalization and high yields .

Properties

IUPAC Name

trimethyl(1H-pyrazol-5-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2Si/c1-9(2,3)6-4-5-7-8-6/h4-5H,1-3H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAZYSAHIPFJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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